N-Ethylglycocyamine

Beschreibung

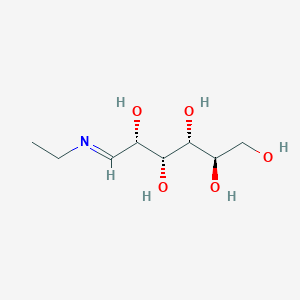

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C8H17NO5 |

|---|---|

Molekulargewicht |

207.22 g/mol |

IUPAC-Name |

(2R,3R,4R,5S)-6-ethyliminohexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C8H17NO5/c1-2-9-3-5(11)7(13)8(14)6(12)4-10/h3,5-8,10-14H,2,4H2,1H3/t5-,6+,7+,8+/m0/s1 |

InChI-Schlüssel |

CTNBESGEKMCKRZ-LXGUWJNJSA-N |

SMILES |

CCN=CC(C(C(C(CO)O)O)O)O |

Isomerische SMILES |

CCN=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Kanonische SMILES |

CCN=CC(C(C(C(CO)O)O)O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Precursors of N Ethylglycocyamine

Established Preparation Routes for N-Ethylglycocyamine

The preparation of this compound typically centers on the reaction of N-ethylglycine with a guanidinylating agent. Initial attempts to replicate the successful synthesis of creatine (B1669601) from sarcosine (B1681465) using N-ethylglycine with reagents like S-ethylisothiourea or cyanamide (B42294) did not yield the desired product in a crystalline form readily. The product obtained from the cyanamide reaction, in particular, did not exhibit the expected properties of this compound acs.org. Despite these initial difficulties, established synthetic routes have been developed, often involving the reaction of N-ethylglycine with guanidine-donating compounds.

Utilization of Amino Acid Precursors in Synthesis

Amino acids and their derivatives are fundamental building blocks for the synthesis of this compound, with N-ethylglycine being the principal precursor.

N-ethylglycine serves as the critical amino acid precursor in the synthesis of this compound acs.org. The synthetic process typically involves reacting N-ethylglycine with a guanidinylating agent. For instance, reactions with cyanamide have been employed, although challenges in isolating and characterizing the product were noted in early studies acs.org. Another method involves the reaction of N-ethylglycine with S-ethylisothiourea hydrobromide in an ammoniacal solution, which can lead to the formation of this compound acs.org. It is noteworthy that under specific reaction conditions, N-ethylglycine reacted with S-ethylisothiuronium bromide to produce a stable complex of N-ethylglycine and guanidinium (B1211019) bromide, rather than the expected this compound at.ua.

Formation of Double Salts and Stable Complexes

This compound and its related compounds demonstrate a propensity to form stable double salts and complexes, which can facilitate their isolation and purification.

N-ethylglycine, a key precursor in the synthesis of this compound, readily forms stable double salts with guanidine (B92328) hydrochloride and hydrobromide acs.orgresearchgate.netresearchgate.net. These double salts are noted for their stability, exceeding that of complexes formed by other amino acids or N-substituted amino acids with guanidine derivatives, none of which yield analogous stable double salts acs.org.

A significant interaction observed is the formation of a stable complex between this compound and its precursor, N-ethylglycine acs.orgresearchgate.netresearchgate.net. This complexation is specific; attempts to create similar complexes by substituting creatine or sarcosine for their respective homologs (this compound and N-ethylglycine) proved unsuccessful acs.org.

Analogous Synthetic Strategies for Guanidinoacetic Acid Derivatives

The synthetic approaches for this compound are informed by strategies used for the preparation of guanidinoacetic acid (GAA) derivatives. GAA itself is synthesized from glycine (B1666218) and arginine, or through chemical routes involving glycine and cyanamide mdpi.comnih.govresearchgate.netgoogle.comgoogle.com. A common method for GAA production involves the reaction of glycine with cyanamide in an alkaline aqueous solution google.comgoogle.com. Analogous reactions, where N-ethylglycine is used as the amino acid component and a suitable guanidinylating agent is employed, form the foundation for this compound synthesis. The use of S-alkylisothioureas in the guanylation of amino acids is a well-established technique applicable to N-ethylglycine acs.orgat.ua.

Table 1: Synthesis of this compound and Related Compounds

| Precursor/Reactant | Reagent/Conditions | Product | Yield | Melting Point (°C) | Reference |

| N-ethylglycine | Cyanamide | This compound | Not specified | ~195 (crude) | acs.org |

| N-ethylglycine | S-ethylisothiourea hydrobromide | This compound | 80% (anhydrous) | 231-232 (decomposed) | acs.org |

| N-ethylglycine | Guanidine hydrobromide | N-Ethylglycine-Guanidinium bromide complex | Not specified | 182-185 | acs.org |

Table 2: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H17NO5 | jst.go.jpebi.ac.uk |

| Molecular Weight | 207.226 g/mol | jst.go.jpebi.ac.uk |

| Chemical Class | Guanidinoacetic acid derivative | acs.org |

Biochemical Transformations and Metabolic Fates of N Ethylglycocyamine in Non Clinical Systems

Enzymatic Conversion Pathways of N-Ethylglycocyamine in Vitro

In vitro studies have established that this compound serves as a substrate for Creatine (B1669601) Kinase (CK), a key enzyme in cellular energy homeostasis. Creatine Kinase catalyzes the reversible transfer of a phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to creatine, forming phosphocreatine (B42189) and adenosine diphosphate (B83284) (ADP) researchgate.net. This compound has been identified as an alternative phosphoryl acceptor for CK, participating in a similar reaction pathway worthington-biochem.comqmul.ac.uksigmaaldrich.comsigmaaldrich.com. This enzymatic conversion results in the formation of N-Ethylphosphocreatine and ADP naturtejo.com. The enzyme's ability to utilize this compound highlights its substrate flexibility, allowing for the investigation of phosphagen analog metabolism.

Table 1: Enzymatic Conversion by Creatine Kinase

| Enzyme | Substrate 1 | Substrate 2 | Product 1 | Product 2 | Citation(s) |

| Creatine Kinase | This compound | ATP | N-Ethylphosphocreatine | ADP | researchgate.networthington-biochem.comqmul.ac.uksigmaaldrich.comsigmaaldrich.comnaturtejo.com |

| Creatine Kinase | Creatine | ATP | Phosphocreatine | ADP | researchgate.net |

Metabolism and Accumulation in Animal Tissues and Cell Lines

Research indicates that this compound can be metabolized and accumulate within animal tissues and certain cell lines. As a higher homolog and analog of creatine, it has been characterized as a synthetic phosphagen precursor in tissues such as the brain, heart, and muscle acs.org. Furthermore, studies have demonstrated its conversion by animal tissues and Ehrlich ascites tumor cells into a functionally active analog of creatine phosphate acs.org. This suggests that this compound can be taken up by cells and subsequently phosphorylated, likely via Creatine Kinase, leading to its accumulation as N-Ethylphosphocreatine within these biological systems. While specific quantitative data on accumulation levels in various cell lines or tissues are not extensively detailed in the provided snippets, its role as a substrate for CK implies its potential for cellular uptake and metabolic processing.

Incorporation into Phosphagen Analogs

The primary metabolic fate of this compound in systems possessing Creatine Kinase activity is its incorporation into phosphagen analogs. Through the action of CK, this compound accepts a phosphate group from ATP, yielding N-Ethylphosphocreatine naturtejo.com. This N-Ethylphosphocreatine functions as an analog to phosphocreatine, which is the naturally occurring high-energy phosphate reservoir crucial for cellular energy buffering in tissues with high and fluctuating energy demands, such as muscle and brain researchgate.net. This process illustrates how this compound can be integrated into the cellular phosphagen system.

Enzymatic Interactions of N Ethylglycocyamine: Focus on Creatine Kinase

N-Ethylglycocyamine as a Substrate for Creatine (B1669601) Kinase (ATP:creatine N-phosphotransferase)

Creatine Kinase catalyzes the reversible reaction: ATP + Creatine ⇌ ADP + Phosphocreatine (B42189) gkservice.beresearchgate.netsigmaaldrich.comworthington-biochem.com

Kinetic Characterization of Creatine Kinase Activity with this compound

While detailed kinetic parameters such as Michaelis constants (Km) and maximum reaction rates (Vmax) specifically for this compound are not extensively detailed in the readily available literature, its classification as a substrate implies that such characterizations have been performed. Studies on creatine kinase have established Michaelis constants for creatine (1.6 x 10⁻⁴ M) and ATP (5 x 10⁻⁴ M) monlab.es. The enzyme's kinetic behavior is influenced by factors such as pH, with optimal activity typically observed in the alkaline range (pH 8.8-9.0 for the forward reaction) genome.jpnih.gov.

Mechanistic Insights into Phosphoryl Transfer Reactions Involving this compound

The fundamental mechanism of Creatine Kinase involves a bimolecular reaction where a phosphoryl group is transferred from ATP to the guanidino nitrogen of the substrate. Evidence suggests this occurs via an associative, SN2-like mechanism researchgate.net. Studies on human ubiquitous mitochondrial CK have proposed a two-step dissociative mechanism where a catalytic base (E227) accepts a proton from the substrate's guanidinium (B1211019) group, followed by the transfer of the γ-phosphate group from ATP. The enzyme binds ATP as a Mg²⁺-ATP complex worthington-biochem.commonlab.es. While these studies primarily focus on creatine, the general principles are expected to apply to this compound as a substrate, with potential subtle differences in the transition state energies and catalytic steps due to the ethyl group substitution.

Comparative Analysis with Other Creatine Analogs as Enzyme Substrates or Inhibitors

This compound is frequently discussed in the context of other creatine analogs that have been tested for their interaction with Creatine Kinase nih.govmonlab.esgenome.jpresearchgate.net. For instance, glycocyamine (B1671910) is also a substrate, while compounds like N-ethyl-N-amidinoglycine and guanidinoacetate have been identified as efficient substrates for CK. Conversely, many other guanidino derivatives are either poor substrates or act as inhibitors. The comparative analysis of these analogs helps elucidate the structure-activity relationships governing substrate recognition and catalytic activity. For example, studies have shown that modifications to the creatine structure can significantly alter its ability to act as a substrate or inhibitor, providing insights into the precise structural requirements of the CK active site nih.gov.

Structural Implications for Enzyme-Substrate Recognition in Creatine Kinase

Creatine Kinase is a dimeric enzyme, with subunits that can combine to form different isozymes (MM, MB, BB) nih.govmonlab.esgenome.jpnih.govresearchgate.net. The active site is located at the interface between these subunits and is characterized by flexible loops that undergo conformational changes upon substrate binding nih.govresearchgate.net. Crystallographic studies of CK bound to transition-state analogs have revealed detailed structural information about how substrates are oriented within the active site to facilitate the phosphoryl transfer reaction researchgate.netresearchgate.net. The presence of the ethyl group on this compound, compared to the methyl group in creatine, likely influences its binding affinity and orientation within the active site, thereby affecting its kinetic parameters. The precise structural basis for the recognition of this compound by Creatine Kinase would involve specific interactions between the analog and amino acid residues in the binding pocket, which are not detailed in the provided snippets but are inferred from studies on creatine and other analogs.

Advanced Analytical Methodologies for N Ethylglycocyamine Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for isolating N-Ethylglycocyamine from complex mixtures and quantifying its presence. These methods leverage differences in the physicochemical properties of analytes to achieve separation.

Liquid Chromatography (LC)

Liquid Chromatography (LC) is a versatile technique used for the separation of compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. For molecules like this compound, which are likely polar and water-soluble, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase liquid chromatography (RPLC) are commonly considered. HILIC utilizes a polar stationary phase and a mobile phase rich in organic solvent, eluting more polar compounds later nih.govsigmaaldrich.com. RPLC, conversely, uses a non-polar stationary phase (e.g., C18) and a polar mobile phase, separating compounds based on hydrophobicity biomedpharmajournal.orgnih.gov. The choice of stationary phase, mobile phase composition (including buffers and modifiers like formic acid or ammonium (B1175870) acetate (B1210297) nih.govchromatographyonline.com), flow rate, and temperature are critical parameters for achieving optimal separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) represents an advanced form of LC, employing high pressure to force the mobile phase through the column, leading to faster and more efficient separations biomedpharmajournal.org. HPLC is a cornerstone in analytical chemistry for the quantitative determination of various compounds, including biomolecules chromatographyonline.cominsights.bioelementlabsolutions.com. For this compound, HPLC methods would typically involve selecting an appropriate column, such as a C18 reversed-phase column or a HILIC column, and optimizing the mobile phase gradient to achieve baseline separation from other matrix components. Detection can be achieved using UV-Vis detectors if this compound possesses a chromophore, or more commonly, by coupling the HPLC system to a mass spectrometer. The sensitivity and selectivity of HPLC methods are influenced by factors such as column dimensions, particle size, mobile phase pH, and detector settings sepscience.com.

Table 1: Representative HPLC Conditions for Small Molecule Analysis

| Parameter | Typical Range/Example | Notes |

| Column Type | C18 Reversed-Phase, HILIC | Choice depends on the polarity and chemical properties of this compound. |

| Mobile Phase | Acetonitrile (B52724)/Water mixtures with buffers (e.g., ammonium acetate, formic acid) | Gradient or isocratic elution; pH adjustment is crucial for charged analytes nih.govchromatographyonline.com. |

| Flow Rate | 0.3 – 1.0 mL/min | Optimized for column efficiency and detector compatibility. |

| Column Temp. | 25 – 40 °C | Affects retention time and peak shape. |

| Detection | UV-Vis, Mass Spectrometry | UV detection requires a chromophore; MS offers higher sensitivity and specificity. |

| Injection Vol. | 5 – 20 µL | Influences sensitivity and peak shape. |

Mass Spectrometry-Based Detection and Characterization

Mass Spectrometry (MS) is indispensable for identifying and quantifying analytes by measuring their mass-to-charge ratio (m/z). When coupled with chromatography, it provides powerful capabilities for analyzing complex biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly LC-MS/MS (tandem mass spectrometry), is a highly sensitive and selective technique widely used for the quantification of small molecules in biological matrices nih.govnih.govchromatographyonline.com. In LC-MS, the eluent from the HPLC column is introduced into the mass spectrometer, typically via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). For this compound, ESI in positive or negative ion mode would likely be employed, depending on its ionization characteristics. LC-MS/MS allows for targeted quantification using Multiple Reaction Monitoring (MRM), where specific precursor ions are fragmented, and characteristic product ions are monitored nih.govnih.govnih.gov. This approach significantly reduces background noise and matrix interference, enabling low detection limits. The use of stable-isotope labeled internal standards is a common practice to improve accuracy and precision nih.goveuropa.eu.

Table 2: Representative LC-MS/MS Parameters for Small Molecule Quantification

| Parameter | Typical Range/Example | Notes |

| Ionization Source | Electrospray Ionization (ESI), APCI | ESI is common for polar molecules. |

| Polarity | Positive or Negative | Determined by the analyte's chemical structure and ionization properties. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Monitors specific precursor-to-product ion transitions for high selectivity and sensitivity. |

| Precursor Ion (m/z) | Specific to this compound ([M+H]+ or [M-H]-) | Requires experimental optimization; theoretical mass of this compound (C4H10N2O2) is ~118.07 g/mol . |

| Product Ion(s) (m/z) | Specific to this compound fragmentation | Determined via MS/MS experiments (e.g., collision-induced dissociation). |

| Collision Energy | Optimized value | Varies depending on the analyte and precursor ion. |

| Internal Standard | Stable-isotope labeled analog (e.g., deuterated) | Essential for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response. |

| Limit of Detection (LOD) | Typically in ng/mL or pg/mL range | Highly dependent on the specific analyte, matrix, and instrument sensitivity. nih.govnih.gov |

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS)

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is an ultra-high-resolution mass spectrometry technique that provides exceptional mass accuracy, enabling the determination of elemental compositions for detected ions nih.govplos.orgcup.edu.cnawi.de. This capability is invaluable for structural elucidation and identifying unknown compounds within complex samples. FT-ICR MS can be coupled with LC (LC-FT-ICR MS) to provide both separation and high-fidelity mass analysis awi.de. Its high resolving power allows for the differentiation of isobaric compounds and the characterization of subtle structural variations, which can be beneficial for detailed studies of this compound and its potential metabolites or degradation products. The technique is particularly powerful for analyzing complex mixtures where precise mass measurements are critical for identifying specific molecular formulas nih.govplos.org.

Sample Preparation Strategies for Biological Matrices in Research Settings

Effective sample preparation is a critical prerequisite for the successful analysis of this compound in biological matrices such as plasma, serum, urine, or tissue homogenates. Biological samples are inherently complex, containing a multitude of endogenous compounds (proteins, lipids, salts, metabolites) that can interfere with analytical measurements, leading to matrix effects, ion suppression/enhancement in MS, or poor chromatographic performance nih.govnih.govchromatographyonline.com.

Common sample preparation techniques include:

Protein Precipitation (PPT): This is often the first step to remove proteins, which can foul chromatographic columns and suppress ionization in MS. Solvents like acetonitrile or methanol, often with acids, are used to denature and precipitate proteins nih.govlcms.cz.

Liquid-Liquid Extraction (LLE): LLE involves partitioning the analyte between two immiscible liquid phases. For this compound, an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) might be used to extract it from an aqueous biological matrix nih.govchromatographyonline.com. pH adjustment can be critical to ensure the analyte is in a neutral or charged form suitable for extraction.

Solid-Phase Extraction (SPE): SPE utilizes a sorbent material to selectively retain the analyte of interest or to remove interfering substances. Various SPE formats, including cartridges or well plates, can be employed, offering advantages in terms of selectivity, recovery, and automation nih.govchromatographyonline.comlcms.cz. The choice of SPE sorbent (e.g., C18, ion-exchange) would depend on the physicochemical properties of this compound.

Dilution: In some cases, simple dilution with a suitable solvent may be sufficient if the analyte concentration is high and matrix interference is low.

The goal of sample preparation is to efficiently extract this compound, remove interfering matrix components, and present the analyte in a solvent compatible with the subsequent chromatographic and detection systems, thereby ensuring high sensitivity, accuracy, and reproducibility nih.govnih.govchromatographyonline.com.

Unfortunately, after conducting a thorough review of available scientific literature, no specific research findings or documented applications of This compound in non-targeted or targeted metabolomics studies were identified.

While the searches provided extensive information on metabolomics methodologies, analytical techniques (such as LC-MS and NMR), and general applications in biomarker discovery and disease research, this compound was not mentioned as a compound studied within these contexts. Consequently, it is not possible to generate the detailed research findings or data tables required for this specific section of the article.

If this compound has been studied in metabolomics, such research may be highly specialized or not yet widely published in accessible databases.

Summary of General Metabolomics Applications (based on search results, not specific to this compound):

Non-targeted metabolomics aims for a comprehensive, unbiased analysis of all measurable metabolites in a sample, often used for hypothesis generation and the discovery of novel biomarkers or pathways researchgate.netnih.govnih.gov.

Targeted metabolomics focuses on the quantitative measurement of a predefined set of known metabolites, typically used for hypothesis-driven research and validating findings from untargeted studies researchgate.netnih.govmdpi.com.

Analytical techniques commonly employed include Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy mdpi.comnih.govagresearch.co.nzzontal.iocmbio.io.

Applications broadly include biomarker discovery for disease diagnosis and prognosis, understanding disease mechanisms, and personalized medicine nih.govagresearch.co.nzzontal.iontno.orgresearchgate.net.

Without specific data pertaining to this compound's role in these studies, a detailed article section as requested cannot be generated.

Biological Significance and Applications in Fundamental Research

Role in Cellular Energetics and Phosphagen Systems Beyond Creatine (B1669601)

N-Ethylglycocyamine serves as a functional analog of creatine, playing a significant role in the study of cellular energetics, particularly within the context of phosphagen systems. Phosphagens are high-energy phosphate (B84403) storage compounds found predominantly in tissues with high and fluctuating energy demands, such as muscle and nerve cells. wikipedia.orgbioninja.com.au These molecules act as a temporal energy buffer, regenerating adenosine (B11128) triphosphate (ATP) from adenosine diphosphate (B83284) (ADP) far more rapidly than glycolysis or oxidative phosphorylation can. wikipedia.orgnih.gov This rapid energy replenishment is crucial for maintaining cellular function during intense activity. bioninja.com.auyoutube.com

The most well-known phosphagen in vertebrates is phosphocreatine (B42189) (PCr), which is synthesized from creatine in a reversible reaction catalyzed by the enzyme creatine kinase (CK). wikipedia.org

Creatine Kinase Reaction: Creatine + ATP ⇌ Phosphocreatine + ADP wikipedia.org

Research has demonstrated that creatine kinase exhibits specificity for a limited range of substrates. While creatine (N-methylglycocyamine) is its primary physiological substrate, this compound has been identified as another effective phosphoryl acceptor. worthington-biochem.com This means that creatine kinase can catalyze the transfer of a phosphate group from ATP to this compound, forming a high-energy phosphagen analog, this compound phosphate. worthington-biochem.comnaturtejo.com This functional similarity allows this compound to participate in the phosphagen system, providing a reserve of high-energy phosphate bonds to buffer ATP levels. worthington-biochem.com The study of this compound's interaction with this system offers valuable insights into the bioenergetic capacity and flexibility of cells beyond the canonical creatine-phosphocreatine pathway.

Table 1: Substrate Specificity of Creatine Kinase

| Compound | Role as Phosphoryl Acceptor |

|---|---|

| Creatine (N-methylglycocyamine) | Active |

| This compound | Active |

| Glycocyamine (B1671910) | Active |

| Creatinine (B1669602) | Inactive |

| D-Arginine | Inactive |

| L-Arginine | Inactive |

| Histidine | Inactive |

| Taurocyamine | Inactive |

This table is based on established findings regarding the substrate specificity of creatine kinase. worthington-biochem.com

Utility as a Biochemical Probe in Enzymology and Metabolic Pathway Elucidation

In the fields of enzymology and metabolic research, molecules that mimic natural substrates are invaluable tools for elucidating enzyme mechanisms and pathway functions. This compound serves as such a biochemical probe for the creatine kinase system. As a close structural analog of creatine, it can interact with the active site of creatine kinase, allowing researchers to investigate the enzyme's structural and functional properties. worthington-biochem.commicrobialtec.com

By substituting the natural substrate (creatine) with this compound, scientists can study several aspects of enzyme function:

Active Site Specificity: The ability of creatine kinase to phosphorylate this compound, but not other structurally related compounds like creatinine or arginine, helps to define the precise chemical requirements for substrate binding and catalysis at the enzyme's active site. worthington-biochem.com

Kinetic Parameters: Researchers can determine the kinetic parameters (e.g., Kₘ and Vₘₐₓ) for this compound, providing a quantitative measure of the enzyme's affinity and catalytic efficiency for this analog compared to creatine.

The application of this compound as a research tool contributes to a deeper understanding of the creatine phosphagen system, which is vital for the function of high-energy tissues and is implicated in various physiological and pathological states. nih.govnih.gov

Contribution to the Understanding of Guanidino Compound Biosynthesis and Turnover in Research Models

This compound belongs to the broader class of guanidino compounds, which are characterized by the presence of a guanidinium (B1211019) group. These compounds are metabolites of arginine metabolism and play diverse physiological roles. researchgate.netnih.gov The primary pathway for the synthesis of many guanidino compounds, including the creatine precursor guanidinoacetic acid, is transamidination, where the amidino group from arginine is transferred to an acceptor molecule. researchgate.net

Studying the biosynthesis and turnover of this compound in research models provides critical insights into the regulation and specificity of the enzymes involved in guanidino compound metabolism. For instance, investigating how this compound is synthesized or degraded helps to map the substrate flexibility of enzymes like L-arginine:glycine (B1666218) amidinotransferase (AGAT), the key enzyme in the first step of creatine biosynthesis. researchgate.net

In various metabolic disorders, such as hyperargininemia, the levels of arginine and several other guanidino compounds are significantly elevated in biological fluids. nih.govnih.gov Research models utilizing this compound can help to understand how the accumulation of specific guanidino compounds affects cellular function and contributes to pathophysiology. By tracing the metabolic fate of this compound, researchers can better understand the broader pathways of guanidino compound turnover and their potential roles in cellular nitrogen balance and metabolic regulation. nih.gov

Table 2: Key Guanidino Compounds in Metabolism

| Compound | Precursor(s) | Key Function/Significance |

|---|---|---|

| Arginine | Essential/Non-essential Amino Acid | Precursor for protein, nitric oxide, and other guanidino compounds |

| Guanidinoacetic Acid (Glycocyamine) | Arginine, Glycine | Immediate precursor in creatine biosynthesis researchgate.net |

| Creatine | Guanidinoacetic Acid, S-adenosyl methionine | Key component of the phosphagen energy system nih.gov |

| This compound | (Analog studied in research) | Functional analog of creatine, probe for creatine kinase worthington-biochem.com |

| Homoarginine | Lysine, Arginine | Implicated in cardiovascular health and disease nih.gov |

Application as a Biochemical Marker in Non-Human Cellular Studies

In non-human cellular and tissue studies, this compound can be employed as a biochemical marker to investigate specific cellular processes. A biochemical marker is a substance that can be introduced into a biological system and measured to provide information about metabolic pathways, cellular uptake, or enzyme activity.

The application of this compound in this context is based on several properties:

Structural Analogy: As an analog of the endogenous molecule creatine, it can be used to trace the uptake and metabolism of creatine-like molecules by cells.

Enzymatic Target: Its interaction with creatine kinase allows it to be used to assess the activity and capacity of the phosphagen system in various non-human cell types under different experimental conditions. worthington-biochem.commicrobialtec.com

Metabolic Perturbation: By introducing this compound, researchers can create a specific and controlled perturbation of the cellular energy buffering system. Observing the downstream consequences of this perturbation—such as changes in cell motility, ion transport, or stress resistance—can reveal the functional importance of the phosphagen system for those processes. nih.gov

For example, in studies involving non-human cancer cell lines or isolated muscle fibers, this compound can be used to probe the reliance of these cells on the creatine kinase system for rapid energy regeneration. nih.gov This approach is analogous to how non-human sialic acids, like N-glycolylneuraminic acid (Neu5Gc), are tracked in research to understand their incorporation and functional effects in different biological systems. nih.govresearchgate.net The use of this compound as a marker thus provides a valuable method for dissecting the intricate roles of cellular bioenergetics in non-human research models.

Future Directions in N Ethylglycocyamine Research

Exploration of Novel Enzymatic Transformations and Inhibitors

Currently, there is a significant gap in the scientific literature regarding the enzymatic transformations of N-Ethylglycocyamine. Future research could focus on identifying and characterizing enzymes that may be involved in the biosynthesis or metabolism of this compound. Investigating its potential as a substrate for various classes of enzymes, such as kinases, oxidases, or transferases, would provide fundamental insights into its biological roles.

Furthermore, the exploration of inhibitors for enzymes that interact with this compound is an open area of research. Once enzymes involved in its metabolic pathways are identified, studies could be designed to discover or synthesize molecules that competitively or non-competitively inhibit these enzymes. ucl.ac.uklibretexts.orgwikipedia.org Such inhibitors would be valuable tools for studying the functional consequences of modulating this compound's metabolic pathways.

Advanced Spectroscopic and Structural Biology Approaches for Mechanistic Understanding

A detailed spectroscopic and structural understanding of this compound is yet to be established. Advanced spectroscopic techniques are essential for elucidating the precise three-dimensional structure and dynamic properties of this molecule.

Future Spectroscopic Studies could include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Comprehensive 1D and 2D NMR studies would be crucial to confirm the chemical structure of this compound and to understand its conformational dynamics in solution.

Mass Spectrometry (MS): High-resolution mass spectrometry can provide precise mass determination and fragmentation patterns, aiding in the structural confirmation and identification of potential metabolites in biological systems. nih.gov

X-ray Crystallography: Should this compound be crystallizable, X-ray crystallography would offer definitive information about its solid-state structure, including bond lengths, angles, and crystal packing.

Structural biology approaches, particularly in the context of its interactions with potential protein targets, are another critical area for future investigation. nih.gov Techniques such as co-crystallization of this compound with enzymes or receptor proteins could reveal the atomic details of their interactions, providing a basis for understanding its mechanism of action at a molecular level.

Development of Sophisticated Analytical Techniques for Trace Analysis in Complex Biological Systems

The development of sensitive and specific analytical methods for the detection and quantification of this compound in complex biological matrices is a prerequisite for understanding its potential physiological or pathological relevance. Currently, no such methods have been reported in the literature.

Future research should focus on creating robust analytical protocols, likely employing techniques such as:

Liquid Chromatography-Mass Spectrometry (LC-MS): This would be a powerful tool for separating this compound from other components in biological samples and for its sensitive and specific quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): Depending on the volatility and thermal stability of this compound or its derivatives, GC-MS could also be a viable analytical option.

The establishment of these methods would enable researchers to conduct pharmacokinetic studies and to explore the presence and concentration of this compound in various tissues and biofluids.

Computational Chemistry and Modeling of this compound Interactions

Computational chemistry and molecular modeling offer powerful in silico tools to predict the properties and interactions of this compound. frontiersin.orgnih.gov While basic physicochemical properties have been computed and are available in databases like PubChem, more in-depth computational studies are warranted. nih.gov

Potential Computational Research Areas:

Molecular Docking: To predict the binding affinity and mode of interaction of this compound with a wide range of protein targets.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of this compound in solution and when bound to a protein, providing insights into the stability of the complex and the conformational changes that may occur.

Quantum Chemical Calculations: To investigate the electronic structure and reactivity of this compound, which can help in understanding its chemical properties and potential for enzymatic reactions.

These computational approaches can guide experimental studies by prioritizing potential protein targets and providing hypotheses about the molecule's mechanism of action.

Investigation of this compound in Emerging Non-Human Biological Systems

The presence and functional role of this compound in non-human biological systems is an entirely unexplored field. Future research could venture into screening for the presence of this compound in a diverse range of organisms.

Potential Areas of Investigation:

Marine Organisms: Marine environments are a rich source of unique chemical compounds, and a systematic investigation of marine invertebrates and microorganisms for the presence of this compound could yield interesting discoveries. nih.govmdpi.com

Microorganisms: Bacteria, fungi, and other microorganisms could potentially synthesize or metabolize this compound. kegg.jp Exploring its role in microbial physiology or as part of secondary metabolic pathways would be a novel area of study.

Plants: The vast chemical diversity of the plant kingdom offers another avenue for exploring the natural occurrence of this compound and its potential ecological roles. frontiersin.org

Such studies would broaden our understanding of the distribution of this compound in nature and could reveal novel biological functions.

Q & A

Q. What are the standard experimental protocols for assessing N-Ethylglycocyamine’s role as a substrate in creatine kinase (CK) reactions?

- Methodological Answer : To study substrate specificity, use lyophilized CK (≥150 units/mg protein) in a reaction buffer containing ATP, Mg²⁺, and varying concentrations of this compound. Monitor phosphotransferase activity via spectrophotometric detection of ADP production (e.g., coupled enzyme assays with pyruvate kinase/lactate dehydrogenase) . Include controls with creatine (the primary CK substrate) for comparative kinetic analysis. Ensure purity of reagents (≥95%) and adherence to enzyme-specific temperature/pH optima .

Q. How should researchers control for inhibitors like ADP and divalent cations when studying CK activity with this compound?

- Methodological Answer : ADP is a competitive inhibitor of CK; use ATP in excess (e.g., 5 mM ATP vs. 0.1–1 mM ADP) to minimize interference. For divalent cations, maintain Mg²⁺ concentrations at 10–20 mM to outcompete inhibitory ions like Ca²⁺ (Ki = 4.5 mM) or Zn²⁺. Pre-treat buffers with chelators (e.g., EDTA) to remove contaminant metals . Validate assays using kinetic models (e.g., Michaelis-Menten) to isolate inhibitor effects .

Q. What critical parameters should be reported when using this compound in enzymatic assays to ensure reproducibility?

- Methodological Answer : Document the chemical source (e.g., supplier, CAS number), purity (e.g., ≥98%), storage conditions (e.g., –20°C, desiccated), and batch-specific data. Specify reaction conditions: pH, temperature, substrate/enzyme concentrations, and detection methods (e.g., HPLC for product quantification). Include negative controls (e.g., enzyme-free reactions) to rule out non-enzymatic activity .

Advanced Research Questions

Q. How can kinetic parameters (Km, Vmax) for this compound be accurately determined in the presence of competing substrates like creatine?

- Methodological Answer : Use substrate competition assays with fixed ATP/Mg²⁺ and variable this compound/creatine ratios. Apply global fitting to the modified Michaelis-Menten equation accounting for dual substrates. Alternatively, employ isotope-labeled ATP (e.g., γ-³²P-ATP) to track phosphate transfer specificity. Validate results with isozyme-specific CK variants (e.g., MM-CK vs. BB-CK) to assess structural influences on substrate preference .

Q. What methodologies are recommended to resolve discrepancies in reported substrate specificity of CK for this compound across studies?

- Methodological Answer : Conduct meta-analyses to identify variables causing contradictions (e.g., buffer composition, enzyme source). Replicate conflicting studies under standardized conditions, ensuring identical reagent grades and assay protocols. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding affinities, bypassing kinetic assumptions. Cross-reference findings with structural data (e.g., X-ray crystallography of CK-substrate complexes) .

Q. How can site-directed mutagenesis elucidate the binding mechanism of this compound in CK?

- Methodological Answer : Target residues in the CK active site (e.g., Arg96, Glu232) implicated in creatine binding. Generate mutant variants (e.g., R96A, E232Q) and compare kinetic parameters (Km, kcat) for this compound vs. creatine. Pair mutagenesis with molecular dynamics simulations to visualize substrate orientation and hydrogen-bonding interactions. Validate functional impacts using circular dichroism (CD) to confirm structural integrity post-mutation .

Data Analysis & Contradiction Management

Q. What statistical approaches are suitable for analyzing variability in this compound-dependent CK activity across biological replicates?

- Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability in enzyme preparations. Use bootstrap resampling to estimate confidence intervals for kinetic parameters. For outlier detection, employ Grubbs’ test or robust regression. Report effect sizes (e.g., Cohen’s d) rather than relying solely on p-values to contextualize biological significance .

Q. How can researchers address conflicting reports on the inhibitory effects of divalent cations on this compound-CK interactions?

- Methodological Answer : Systematically vary cation concentrations (e.g., 0.1–10 mM Mg²⁺, Ca²⁺, Zn²⁺) in kinetic assays. Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify trace metal contamination in buffers. Compare results across CK isoforms (e.g., mitochondrial vs. cytosolic) to identify isoform-specific sensitivities. Publish raw datasets to enable independent reanalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.